9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride

Catalog No.
S1964312
CAS No.
1803562-84-6
M.F
C12H14ClFN2
M. Wt
240.70
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole h...

CAS Number

1803562-84-6

Product Name

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride

IUPAC Name

9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole;hydrochloride

Molecular Formula

C12H14ClFN2

Molecular Weight

240.70

InChI

InChI=1S/C12H13FN2.ClH/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10;/h1,3,5,14-15H,2,4,6-7H2;1H

InChI Key

KVOGITPXKIHLBY-UHFFFAOYSA-N

SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F.Cl

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F.Cl
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is a chemical compound that has been extensively studied for its potential use in various fields of research and industry. In this paper, we will provide an overview of the properties, synthesis, characterization, and potential applications of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride, as well as its current state of research, limitations, and future directions.
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is a modified form of the indole alkaloid yohimbine, which has been used in traditional medicine for its aphrodisiac and stimulant properties. 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride has been found to have unique properties that make it potentially useful in a variety of scientific research applications.
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is a white to off-white crystalline powder. It has a molecular weight of 330.8 g/mol and a melting point range of 173-176°C. The chemical formula for 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is C19H20ClFN2.
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride can be synthesized from yohimbine through a series of chemical reactions. The synthesis typically involves the use of reagents such as sodium borohydride, hydrochloric acid, and acetic acid. The final product is purified through recrystallization or chromatography.
The synthesized product is characterized through various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques are used to confirm the purity and identity of the compound.
Various analytical methods have been used to detect and quantify 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride in various samples. These methods include high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography-mass spectrometry (GC-MS).
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride has been studied for its potential biological properties, including its activity on various receptors in the brain and its effects on neurotransmitter systems. Preliminary studies have suggested that it may have potential as a treatment for various neurological and psychiatric disorders, including anxiety and depression.
Studies on the toxicity and safety of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride have been limited, but existing research suggests that it may have mild toxicity at high doses. Further studies are needed to fully understand its potential risks and safety considerations.
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It may be useful as a tool compound for studying neurotransmission and receptor activity in the brain. In addition, its potential as a treatment for various neurological and psychiatric disorders is an active area of research.
Research on 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is ongoing, with new studies being published regularly. Recent research has focused on its potential as a treatment for anxiety and depression, as well as its activity on various receptors in the brain.
The potential implications of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride in various fields of research and industry are significant. It may be useful in the development of new treatments for neurological and psychiatric disorders, as well as in the study of neurotransmitter systems and receptor activity in the brain.
One of the main limitations of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is its limited understanding of its potential toxicity and safety considerations. Further studies are needed to fully understand its risks and limitations.
for research on 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride include exploring its potential as a treatment for various neurological and psychiatric disorders, as well as investigating its activity on various receptors in the brain. In addition, further studies are needed to fully understand its toxicity and safety considerations, especially in potential therapeutic applications.
Other future directions for research on 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride include its potential as a tool compound in the study of neurotransmission and receptor activity, its potential as a precursor for the synthesis of other compounds, and its potential applications in other fields of research and industry, such as agriculture and materials science.

Dates

Modify: 2023-08-16

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